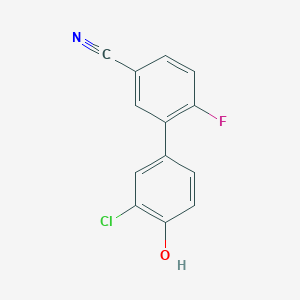
5-(4-Acetylphenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Acetylphenyl)-3-chlorophenol, 95% (5-ACPC-95) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white to off-white crystalline solid, soluble in water and most organic solvents. 5-ACPC-95 has been used in a variety of scientific research and industrial applications for decades, including as a reagent for the synthesis of other compounds, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate.
Wissenschaftliche Forschungsanwendungen
5-(4-Acetylphenyl)-3-chlorophenol, 95% has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate. It is also used as an analytical reagent, as a solvent for organic compounds, and as a reagent for the synthesis of other compounds. In addition, 5-(4-Acetylphenyl)-3-chlorophenol, 95% has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 5-(4-Acetylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which allows the formation of new bonds with other molecules. This process is thought to be facilitated by the presence of the chlorine atom, which is able to form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-3-chlorophenol, 95% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 5-(4-Acetylphenyl)-3-chlorophenol, 95% has been shown to have antioxidant activity, and to be toxic to certain types of cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Acetylphenyl)-3-chlorophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, and has a wide range of applications. It is also highly soluble in most organic solvents, and has a low vapor pressure. However, the compound is toxic and should be handled with caution. Additionally, it is not very stable and can decompose when exposed to light or heat.
Zukünftige Richtungen
The future of 5-(4-Acetylphenyl)-3-chlorophenol, 95% is promising, as the compound has a wide range of potential applications in the scientific and industrial fields. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Finally, additional research is needed to explore the potential applications of 5-(4-Acetylphenyl)-3-chlorophenol, 95% in the pharmaceutical, agrochemical, and dye industries.
Synthesemethoden
5-(4-Acetylphenyl)-3-chlorophenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 4-chlorophenol with acetic anhydride. This method involves the reaction of 4-chlorophenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at temperatures between 80-90 °C, and the product is then isolated by distillation or crystallization.
Eigenschaften
IUPAC Name |
1-[4-(3-chloro-5-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-2-4-11(5-3-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCYVEYIIIXNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685947 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-87-2 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














